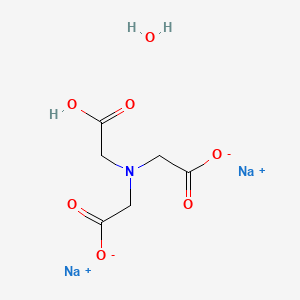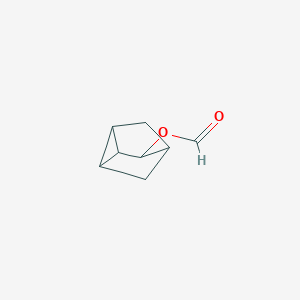
2,2-Dimethylheptanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylheptanenitrile: is an organic compound with the molecular formula C9H17N . It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a heptane backbone with two methyl groups at the second carbon position. This compound is used in various chemical syntheses and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: One common method involves heating a halogenoalkane, such as 2-chloro-2-methylheptane, with sodium or potassium cyanide in ethanol. This substitution reaction replaces the halogen with a cyano group, forming 2,2-Dimethylheptanenitrile.
From Amides: Another method involves dehydrating amides using phosphorus (V) oxide. This process removes water from the amide group, leaving behind the nitrile group.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be further processed to yield nitriles.
Industrial Production Methods: Industrial production often involves large-scale application of the above synthetic routes, with careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2,2-Dimethylheptanenitrile can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to form primary amines.
Substitution: The cyano group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Substitution: Sodium or potassium cyanide, ethanol, reflux conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 2,2-Dimethylheptanenitrile is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of bioactive compounds. Its derivatives may exhibit pharmacological activities, making it valuable in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and resins. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of 2,2-Dimethylheptanenitrile involves its interaction with specific molecular targets, depending on its application. In chemical reactions, the cyano group acts as a nucleophile or electrophile, facilitating various transformations. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
2,2-Dimethylpentanenitrile: Similar in structure but with a shorter carbon chain.
2,2-Dimethylhexanenitrile: Another nitrile with a slightly different carbon backbone.
2,2-Dimethylbutanenitrile: A smaller nitrile with similar reactivity.
Uniqueness: 2,2-Dimethylheptanenitrile stands out due to its specific carbon chain length and branching, which influence its physical and chemical properties. This makes it particularly useful in applications requiring precise molecular configurations.
Propriétés
IUPAC Name |
2,2-dimethylheptanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-4-5-6-7-9(2,3)8-10/h4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLJXBMSGYPKEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70511673 |
Source


|
| Record name | 2,2-Dimethylheptanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70511673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20923-70-0 |
Source


|
| Record name | 2,2-Dimethylheptanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70511673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[5-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)furan-2-yl]methanol](/img/structure/B14704819.png)

![2-[Bis(2-chloroethyl)amino-(2-hydroxyphenoxy)boranyl]oxyphenol](/img/structure/B14704822.png)



![Trimethyl{3-[(trimethylsilyl)oxy]propyl}silane](/img/structure/B14704853.png)







